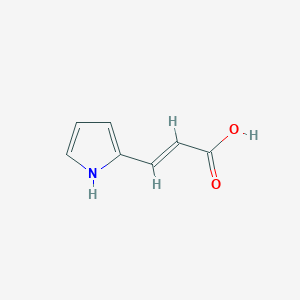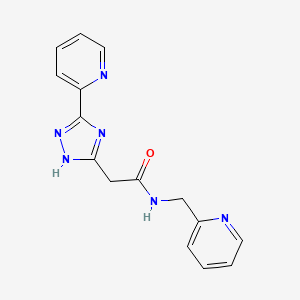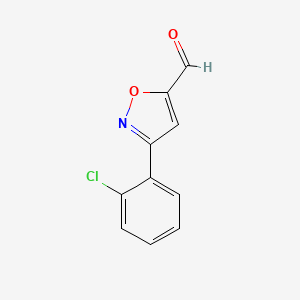![molecular formula C22H13NO6 B2777690 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622800-36-6](/img/structure/B2777690.png)
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Research into coordination chemistry often investigates the properties and applications of complex molecules. For example, studies on zinc(II) coordination networks utilizing pyridinecarboxylate bridging ligands have revealed structures that exhibit significant nonlinear optical (NLO) properties, indicating potential applications in materials science for optical devices (Evans & Lin, 2001). Moreover, the development of MOFs for dye adsorption has showcased the ability of these structures to efficiently remove anionic dyes from aqueous solutions, pointing to applications in environmental cleanup and water purification (Zhao et al., 2020).
Molecular Synthesis and Characterization
The synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate represents an example of how specific molecular structures can be designed and synthesized for potential use in chemical research, demonstrating the versatility and adaptability of these chemical frameworks in synthesis applications (Wang Xiu-jian, 2009).
Photocatalytic and Sensing Applications
Luminescence sensing and photocatalytic activities are key areas where complex compounds find applications. For instance, coordination polymers based on a pyridinephenyl bifunctional ligand have shown outstanding performances in sensing and photocatalysis, demonstrating their utility in detecting environmental pollutants and in the degradation of harmful dyes (Xue et al., 2021).
Polymer Science
In polymer science, the synthesis of fluorinated polybenzoxazoles via solution cyclization techniques has highlighted the potential of such compounds in creating high-performance materials for gas separation, adhesives, and matrix resins, underscoring the importance of these compounds in the development of advanced materials (Joseph et al., 1994).
Heterocyclic Chemistry
The study and synthesis of heterocyclic compounds, such as the creation of ladder-type π-conjugated heteroacenes containing pyrrole or furan rings, have revealed their potential in electronic and photonic devices due to their favorable photophysical and electrochemical properties (Kawaguchi et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been used in the synthesis of various bioactive compounds .
Mode of Action
For instance, some benzo[d][1,3]dioxole-based compounds have been used in the detection of carcinogenic lead .
Biochemical Pathways
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Result of Action
For instance, certain benzo[d][1,3]dioxole-based compounds have shown potent growth inhibition properties against various cancer cell lines .
Propiedades
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-16-5-4-15(10-18(16)29-20(21)8-13-2-1-7-23-11-13)28-22(25)14-3-6-17-19(9-14)27-12-26-17/h1-11H,12H2/b20-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPELHJTXCCNR-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CN=CC=C5)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CN=CC=C5)/O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)


![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)